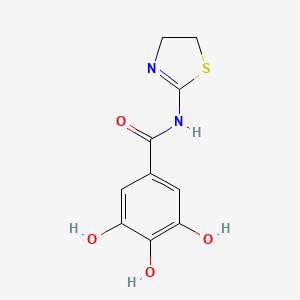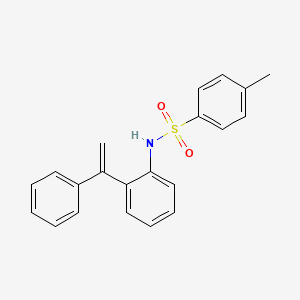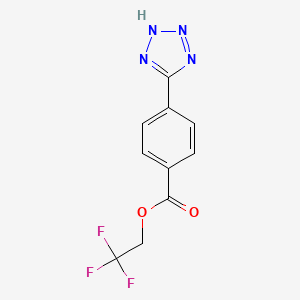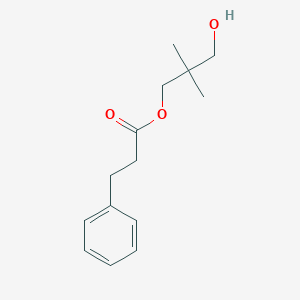![molecular formula C9H8O4 B12517244 1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B12517244.png)
1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one is an organic compound with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol This compound is characterized by the presence of a hydroxybenzo[d][1,3]dioxole moiety, which is a fused ring system containing both benzene and dioxole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one typically involves the use of starting materials such as 4-hydroxybenzaldehyde and 1,3-dioxolane. One common synthetic route involves the condensation of 4-hydroxybenzaldehyde with 1,3-dioxolane in the presence of an acid catalyst, followed by oxidation to yield the desired product . The reaction conditions often include refluxing the reaction mixture in a suitable solvent, such as ethanol or methanol, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The compound is typically purified by recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and inhibiting key enzymes involved in cell proliferation . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)ethan-1-one: Similar structure but lacks the hydroxy group.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Contains an alcohol group instead of a ketone.
1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one: Longer carbon chain.
Uniqueness
1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one is unique due to the presence of both a hydroxy group and a dioxole ring system, which contribute to its distinct chemical reactivity and potential biological activities. The hydroxy group enhances its solubility and ability to form hydrogen bonds, while the dioxole ring system provides structural stability and rigidity .
Properties
Molecular Formula |
C9H8O4 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
1-(4-hydroxy-1,3-benzodioxol-5-yl)ethanone |
InChI |
InChI=1S/C9H8O4/c1-5(10)6-2-3-7-9(8(6)11)13-4-12-7/h2-3,11H,4H2,1H3 |
InChI Key |
BCJOWOMWXPBDQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=C1)OCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12517162.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide](/img/structure/B12517164.png)
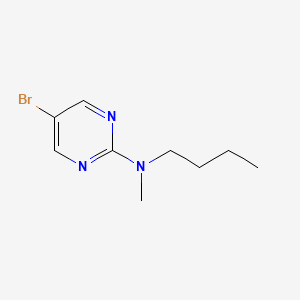
![Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide](/img/structure/B12517171.png)
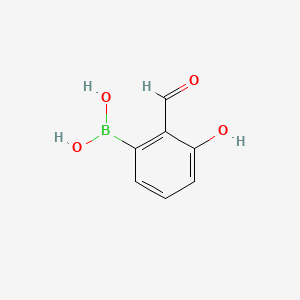
![5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12517187.png)
![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate](/img/structure/B12517188.png)
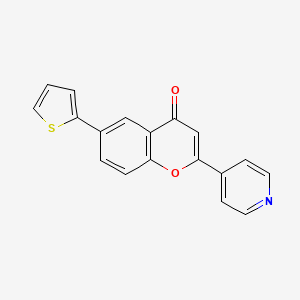
![3-tert-Butyl-2-formyl-4-methoxy-5-[2-(trimethylsilyl)ethoxy]phenyl carbonate](/img/structure/B12517199.png)

